

Spectroscopic Profile of 1,1-Dichlorobutane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dichlorobutane

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1,1-dichlorobutane**, a chlorinated hydrocarbon of interest in various chemical and pharmaceutical research domains. This document presents a summary of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of **1,1-dichlorobutane** relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule. The following sections summarize the key quantitative data obtained from mass spectrometry, infrared spectroscopy, and both experimental and predicted nuclear magnetic resonance spectroscopy.

Mass Spectrometry Data

Mass spectrometry of **1,1-dichlorobutane** reveals a distinct fragmentation pattern that is characteristic of its structure. The presence of two chlorine atoms results in isotopic peaks for chlorine-containing fragments.

m/z	Relative Abundance (%)	Proposed Fragment
63	100	$[\text{C}_3\text{H}_4^{35}\text{Cl}]^+$
90	~30	$[\text{C}_3\text{H}_3^{35}\text{Cl}]^+$
91	~20	$[\text{C}_3\text{H}_4^{35}\text{Cl}]^+$
89	~15	$[\text{C}_3\text{H}_2^{35}\text{Cl}]^+$
75	~15	$[\text{C}_3\text{H}_4^{35}\text{Cl}]^+$

Data sourced from a comparative guide to dichlorobutane isomers.

Infrared (IR) Spectroscopy Data

The infrared spectrum of **1,1-dichlorobutane** displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Wavenumber (cm^{-1})	Vibrational Mode
2960-2850	C-H (alkane) stretching
1465	C-H (alkane) bending
800-600	C-Cl stretching

Data interpreted from the NIST Chemistry WebBook IR spectrum.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the limited availability of public experimental NMR data for **1,1-dichlorobutane**, predicted values from reputable spectroscopic software are provided below. These predictions are based on established algorithms and offer a reliable estimation of the expected spectral parameters.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
-CH ₃	~0.95	Triplet	~7.4
-CH ₂ - (Position 3)	~1.50	Sextet	~7.4
-CH ₂ - (Position 2)	~2.10	Quartet	~7.4
-CHCl ₂	~5.80	Triplet	~5.5

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Carbon Assignment	Chemical Shift (ppm)
-CH ₃	~13.5
-CH ₂ - (Position 3)	~20.0
-CH ₂ - (Position 2)	~40.0
-CHCl ₂	~85.0

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate **1,1-dichlorobutane** from a mixture and obtain its mass spectrum.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Preparation: Dilute the **1,1-dichlorobutane** sample in a volatile solvent such as dichloromethane or methanol.

- **Injection:** Inject a small volume (typically 1 μL) of the diluted sample into the GC injector port, which is maintained at a high temperature (e.g., 250 $^{\circ}\text{C}$) to ensure rapid vaporization.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column). The column temperature is programmed to ramp up (e.g., from 50 $^{\circ}\text{C}$ to 250 $^{\circ}\text{C}$) to elute compounds based on their boiling points and interactions with the stationary phase.
- **Ionization:** As **1,1-dichlorobutane** elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M^+) and induces fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid **1,1-dichlorobutane**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- **Sample Preparation:** For a neat liquid sample like **1,1-dichlorobutane**, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
- **Background Spectrum:** A background spectrum of the clean, empty salt plates is recorded to account for any atmospheric and instrumental absorptions.
- **Sample Spectrum:** A drop of **1,1-dichlorobutane** is placed on one salt plate, and the second plate is placed on top to create a thin, uniform liquid film. The "sandwich" is then placed in the spectrometer's sample holder.

- **Data Acquisition:** The infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavenumber. The instrument's software then subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of **1,1-dichlorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ^1H and ^{13}C NMR spectra of **1,1-dichlorobutane**.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

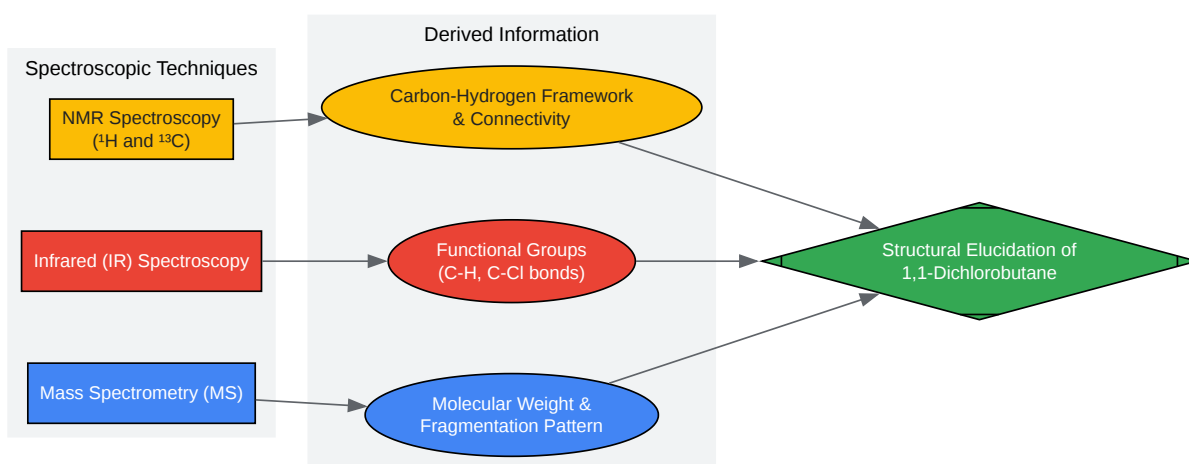
Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,1-dichlorobutane** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube. The deuterated solvent is used to avoid overwhelming the spectrum with solvent proton signals.
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.
- **Spectrometer Setup:** Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved signals.
- **Data Acquisition:**
 - For ^1H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. This FID is then Fourier-transformed by the spectrometer's computer to generate the ^1H NMR spectrum.
 - For ^{13}C NMR, a similar process is followed, but with different pulse sequences and acquisition parameters to account for the lower natural abundance and sensitivity of the ^{13}C nucleus. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.
- **Data Processing:** The acquired spectra are processed, which may include phase correction, baseline correction, and integration of the signals (for ^1H NMR) to determine the relative

number of protons giving rise to each peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,1-dichlorobutane**, demonstrating how data from different techniques are integrated for structural confirmation.



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Caption: Workflow for the structural elucidation of **1,1-Dichlorobutane**.

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References

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